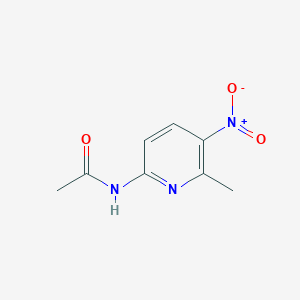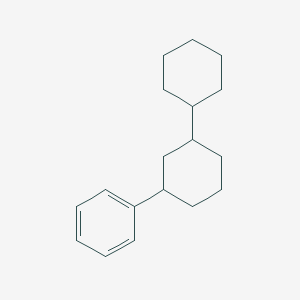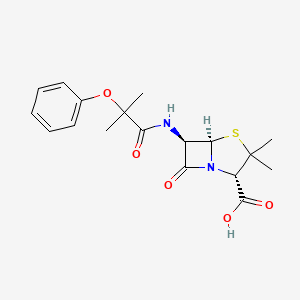
Isopropicillin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
异丙西林是一种由礼来公司最初开发的小分子药物。它被归类为细菌青霉素结合蛋白 (PBP) 抑制剂,这意味着它靶向并抑制 PBP,这是细菌细胞壁合成中必不可少的酶。 该化合物主要用于治疗感染性疾病 .
准备方法
异丙西林的合成涉及多个步骤,从制备青霉素核心结构开始。合成路线通常包括以下步骤:
青霉素核心的形成: 青霉素的核心结构通过一系列化学反应合成,这些反应涉及 6-氨基青霉烷酸与各种酰氯的缩合。
异丙基的引入: 异丙基通过取代反应引入,其中青霉素核心在碱性条件下与异丙基卤代烃反应。
纯化和结晶: 最终产品使用重结晶和色谱等技术进行纯化,以获得高纯度的异丙西林.
化学反应分析
科学研究应用
异丙西林具有广泛的科学研究应用,包括:
化学: 它被用作 β-内酰胺类抗生素及其作用机制研究的模型化合物。
生物学: 异丙西林用于研究细菌细胞壁合成以及 PBP 在细菌生长和分裂中的作用。
医学: 正在研究其在治疗细菌感染中的潜在用途,特别是那些由耐青霉素菌株引起的感染。
作用机制
异丙西林通过抑制细菌青霉素结合蛋白 (PBP) 来发挥作用。PBP 是参与细菌细胞壁合成的酶。通过与这些蛋白质结合,异丙西林阻止了肽聚糖链的交联,这对细胞壁的完整性至关重要。 这种抑制导致细胞壁减弱,最终导致细菌细胞裂解和死亡 .
相似化合物的比较
异丙西林与其他 β-内酰胺类抗生素(如青霉素和阿莫西林)相似。它具有使其与这些化合物不同的独特特性:
青霉素: 异丙西林和青霉素都抑制 PBP,但异丙西林对耐青霉素菌的活性范围更广。
类似的化合物包括:
- 青霉素
- 阿莫西林
- 氨苄西林
- 苯唑西林
属性
CAS 编号 |
4780-24-9 |
|---|---|
分子式 |
C18H22N2O5S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
(2S,5R,6R)-3,3-dimethyl-6-[(2-methyl-2-phenoxypropanoyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5S/c1-17(2,25-10-8-6-5-7-9-10)16(24)19-11-13(21)20-12(15(22)23)18(3,4)26-14(11)20/h5-9,11-12,14H,1-4H3,(H,19,24)(H,22,23)/t11-,12+,14-/m1/s1 |
InChI 键 |
CHEBXWARWMFQKF-MBNYWOFBSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)OC3=CC=CC=C3)C(=O)O)C |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)OC3=CC=CC=C3)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)OC3=CC=CC=C3)C(=O)O)C |
Key on ui other cas no. |
4780-24-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




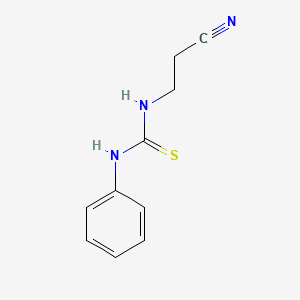
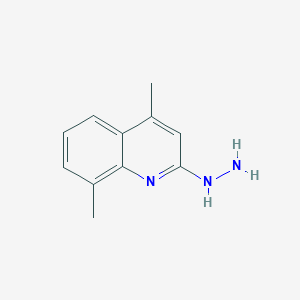
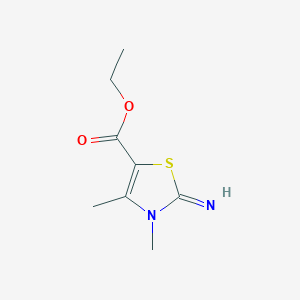

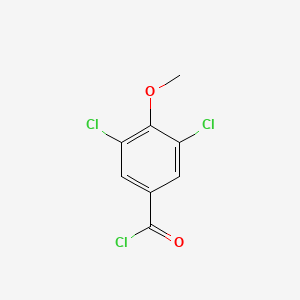
![[2-(Methylamino)-2-phenylethyl]dimethylamine](/img/structure/B1623311.png)
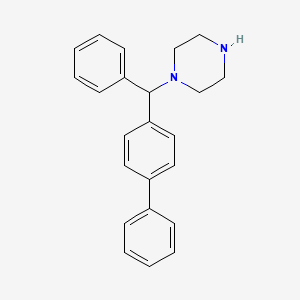

![Ethyl 3-[chloro-(2-chlorophenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1623316.png)
![11-bromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B1623317.png)
